molecular formula C15H15N3O B15263825 2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile

2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile

Cat. No.: B15263825
M. Wt: 253.30 g/mol
InChI Key: WSOSEXSWSWGICT-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a pyridin-3-yl group and a 2-methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a pyridine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where the amino group is introduced via a nucleophilic attack on an electrophilic carbon center.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(2-methoxyethylamino)-5-pyridin-3-ylbenzonitrile

InChI

InChI=1S/C15H15N3O/c1-19-8-7-18-15-5-4-12(9-14(15)10-16)13-3-2-6-17-11-13/h2-6,9,11,18H,7-8H2,1H3

InChI Key

WSOSEXSWSWGICT-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CN=CC=C2)C#N

Origin of Product

United States

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